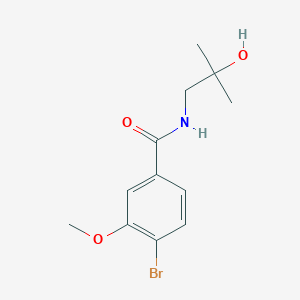

4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide

描述

属性

IUPAC Name |

4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3/c1-12(2,16)7-14-11(15)8-4-5-9(13)10(6-8)17-3/h4-6,16H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGNERBWTMMQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC(=C(C=C1)Br)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 4-bromo-2-methoxybenzaldehyde Intermediate

A crucial precursor to the benzamide is 4-bromo-2-methoxybenzaldehyde , which can be synthesized efficiently via a multi-step process starting from 1,4-dibromo-2-fluorobenzene:

Metal Halogen Exchange and Formylation :

1,4-dibromo-2-fluorobenzene undergoes selective metal-halogen exchange with isopropyl magnesium chloride in tetrahydrofuran (THF) at 0–5 °C, followed by formylation with a formyl source such as dimethylformamide (DMF) or N-formyl secondary amine to yield 2-fluoro-4-bromobenzaldehyde with high selectivity and yield (~92%).Nucleophilic Aromatic Substitution (S_NAr) :

The 2-fluoro group is substituted by methoxide ion in methanol in the presence of potassium carbonate at 50 °C, producing 4-bromo-2-methoxybenzaldehyde in moderate yield (~38%).Crystallization and Purification :

Crystallization from alkanes such as heptane enhances purity and yield, with overall isolated yields reported around 57%.

This process avoids the use of cryogenic conditions (-78 °C) and hazardous solvents like diethyl ether, making it suitable for scale-up.

Conversion to 4-bromo-3-methoxybenzamide

Although direct synthetic routes to 4-bromo-3-methoxybenzamide are less documented, standard amide formation methods apply:

Oxidation or Functional Group Interconversion :

The aldehyde group of 4-bromo-2-methoxybenzaldehyde can be oxidized to the corresponding acid or converted to acid chloride.Amide Coupling :

The acid or acid chloride is reacted with an amine nucleophile under coupling conditions (e.g., using coupling agents like EDC, DCC, or via acid chloride formation) to form the benzamide.Methoxy Group Positioning :

The methoxy substituent at the 3-position is introduced either by selective substitution or from starting materials already bearing this group.

Summary of Preparation Methodology

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Metal-halogen exchange + formylation | 1,4-dibromo-2-fluorobenzene, isopropyl magnesium chloride, DMF, THF, 0–5 °C | 2-fluoro-4-bromobenzaldehyde, ~92% yield | Selective, mild temperature |

| 2 | Nucleophilic aromatic substitution (S_NAr) | Methanol, potassium carbonate, 50 °C | 4-bromo-2-methoxybenzaldehyde, ~38% yield | Moderate yield, purification by crystallization |

| 3 | Oxidation or acid chloride formation | Oxidizing agent (e.g., KMnO4, CrO3) or SOCl2 | 4-bromo-3-methoxybenzoic acid or acid chloride | Precursor for amide coupling |

| 4 | Amide coupling | 2-amino-2-methyl-1-propanol, coupling agent (EDC, DCC), base, solvent | 4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide | Standard peptide coupling conditions |

Research Findings and Optimization Notes

Selectivity and Yield :

The metal-halogen exchange step is highly selective at 0 °C, avoiding side reactions and improving yield.Avoidance of Cryogenic Conditions :

The process replaces traditional butyllithium-mediated halogen-metal exchange at -78 °C with isopropyl magnesium chloride at 0 °C, enhancing safety and scalability.Solvent Choice :

Use of solvents like toluene, methyl tert-butyl ether, heptane, and THF is preferred due to their compatibility with the reaction conditions and ease of removal.Crystallization Agents :

Alkanes such as heptane and methylcyclohexane serve as effective crystallization agents to purify intermediates and final products.Amide Coupling Efficiency : Literature on related benzamide derivatives shows that coupling with sterically hindered amines like 2-amino-2-methyl-1-propanol can be efficiently achieved using carbodiimide-based coupling agents under mild conditions.

化学反应分析

Types of Reactions

4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, or reduced to a methyl group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis.

Major Products Formed

Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

Oxidation: The major product would be 4-bromo-N-(2-oxo-2-methylpropyl)-3-methoxybenzamide.

Reduction: The major product would be 4-bromo-N-(2-methylpropyl)-3-methoxybenzamide.

Hydrolysis: The products would be 4-bromo-3-methoxybenzoic acid and 2-hydroxy-2-methylpropylamine.

科学研究应用

Antinociceptive Properties

Research indicates that compounds similar to 4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide exhibit antinociceptive effects, making them potential candidates for pain management therapies. Studies have shown that such compounds can inhibit the activity of P2X7 receptors, which are implicated in inflammatory and neuropathic pain pathways. Animal models demonstrate that antagonists of P2X7 receptors significantly reduce pain responses and improve recovery from spinal cord injuries .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been noted that inhibition of certain inflammatory mediators correlates with the administration of compounds that target P2X7 receptors, suggesting a therapeutic role in conditions like rheumatoid arthritis and multiple sclerosis .

Interaction with Biological Targets

The mechanism of action for this compound involves its interaction with specific biological targets such as phospholipases and receptor sites involved in inflammatory responses. For instance, inhibition of lysosomal phospholipase A2 has been correlated with the ability of certain drugs to cause phospholipidosis, highlighting the importance of this compound in drug development .

Computational Studies

Computational studies have provided insights into the structural properties and reactivity of this compound, particularly in relation to palladium-catalyzed reactions. Such studies can guide the synthesis of derivatives with enhanced pharmacological profiles .

Efficacy in Animal Models

A series of experiments were conducted to evaluate the efficacy of this compound in various animal models:

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship analysis has revealed that modifications to the compound can enhance its potency and selectivity for specific targets:

作用机制

The mechanism of action of 4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity.

相似化合物的比较

Key Observations :

- Hydrophilicity : The 2-hydroxy-2-methylpropyl group in the target compound may improve solubility compared to lipophilic substituents like furanylmethyl .

- Steric Effects : Bulky substituents (e.g., cyclopropyl in ) can hinder molecular interactions, impacting efficacy.

Pharmacological Activity

Antimicrobial Activity

- Mycobacterium tuberculosis Inhibition : Analogs such as 4-bromo-N-(3-(2-ethyl-6-methylbenzimidazolyl)propyl)-3-methylaniline (compound 62 in ) exhibit potent activity (MIC₉₉ = 0.13 µM) and high selectivity (SI = 308). The target compound’s hydroxy group may reduce cytotoxicity (higher SI) by enhancing solubility .

- Bacillus subtilis Targeting : 3-Methoxybenzamide derivatives inhibit cell division via ftsZ interaction , suggesting the methoxy group in the target compound could contribute to similar mechanisms.

CNS Penetration

Compounds like N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (7d in ) demonstrate CNS penetration, attributed to balanced lipophilicity and molecular weight. The target compound’s hydroxy group may reduce blood-brain barrier penetration compared to trifluoromethoxy analogs .

生物活性

4-bromo-N-(2-hydroxy-2-methylpropyl)-3-methoxybenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including anticancer and antibacterial effects, as well as its mechanism of action.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 356.24 g/mol

The presence of the bromine atom and methoxy group in its structure suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties . Specifically, benzamide derivatives have been shown to inhibit the proliferation of cancer cells by interfering with the microtubule dynamics.

The mechanism of action involves:

- Tubulin Inhibition : The compound disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells such as HeLa and MCF7 lines .

- Inhibition of P2X7 Receptors : Some studies suggest that this compound may act as an inhibitor of P2X7 receptors, which are implicated in cancer cell proliferation and survival.

Antibacterial Activity

In addition to its anticancer effects, this compound has demonstrated antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The compound has been noted for its ability to dislodge preformed biofilms, suggesting a dual action of bactericidal and antibiofilm properties .

Research Findings

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of various brominated benzamides, including this compound, finding that it significantly reduced cell viability in cancer cell lines through tubulin inhibition mechanisms. This study utilized flow cytometry to assess cell cycle effects and immunofluorescence for microtubule disruption analysis .

- Antibacterial Activity : Another investigation into the antibacterial properties revealed that the compound effectively eradicated biofilms formed by MRSA, achieving an 80% reduction at optimal concentrations. The study highlighted its potential as a lead compound for developing new antibacterial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。